5-Bromo-4-chloro-6-(4-fluorobenzyl)pyrimidin-2-amine
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
- Regioselective Reactions and Synthesis of Novel Compounds: Research on pyrimidine derivatives, including compounds structurally related to 5-Bromo-4-chloro-6-(4-fluorobenzyl)pyrimidin-2-amine, demonstrates their utility in regioselective reactions. These reactions facilitate the synthesis of novel compounds by manipulating functional groups at specific positions on the pyrimidine ring, enabling the creation of a diverse array of derivatives for further evaluation (Zanatta et al., 2005; Doulah et al., 2014).
Biological Activity
- Antimicrobial Properties: A study on derivatives of pyrimidines, similar to this compound, uncovered significant antimicrobial activity. These compounds demonstrated efficacy against a variety of bacterial and fungal strains, indicating potential as leads for developing new antimicrobial agents (Ranganatha et al., 2018).
Quantum Chemical Characterization
- Hydrogen Bonding Sites Identification: Quantum chemical methods have been applied to analogs of this compound to identify hydrogen bonding sites. This information is crucial for understanding the compound's interaction with biological molecules, which could be leveraged to design more effective drugs (Traoré et al., 2017).
Pesticidal Activity
- Design and Evaluation of Pesticides: Novel pyrimidin-4-amine derivatives, related to this compound, containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have shown excellent pesticidal activity. These studies indicate the potential for developing new, effective pesticides based on structural modifications of the pyrimidine core (Liu et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that similar compounds have been found to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
Similar compounds have been found to participate in suzuki–miyaura cross-coupling reactions , which could potentially influence various biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
5-bromo-4-chloro-6-[(4-fluorophenyl)methyl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClFN3/c12-9-8(16-11(15)17-10(9)13)5-6-1-3-7(14)4-2-6/h1-4H,5H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFHLWLKTWWJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C(=NC(=N2)N)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.